(R)-Morpholin-3-yl-acetic acid

Beschreibung

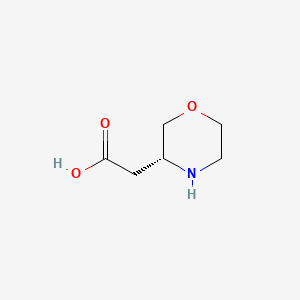

®-Morpholin-3-yl-acetic acid is an organic compound that features a morpholine ring attached to an acetic acid moiety

Synthetic Routes and Reaction Conditions:

Route 1: One common method involves the reaction of morpholine with bromoacetic acid under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide, resulting in the formation of ®-Morpholin-3-yl-acetic acid.

Route 2: Another approach involves the use of morpholine and chloroacetic acid in the presence of a base like potassium carbonate. This method also yields ®-Morpholin-3-yl-acetic acid after purification.

Industrial Production Methods:

- Industrially, the production of ®-Morpholin-3-yl-acetic acid can be scaled up using continuous flow

Biologische Aktivität

(R)-Morpholin-3-yl-acetic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of thrombin inhibitors and other therapeutic agents. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

This compound has the chemical formula C₆H₁₁NO₃ and a molecular weight of approximately 145.16 g/mol. The compound features a morpholine ring, which contributes to its unique chemical properties and biological interactions. Its structural characteristics allow it to act as an intermediate in various synthetic pathways, particularly in the development of bioactive molecules.

Thrombin Inhibition

One of the primary areas of research for this compound is its role as an intermediate in the synthesis of thrombin inhibitors. Thrombin plays a critical role in coagulation pathways, and inhibitors targeting this enzyme are essential for anticoagulant therapy. Studies indicate that modifications to this compound can enhance binding affinities for thrombin, thereby improving its efficacy as an anticoagulant agent.

Neurochemical Pathways

Research has also explored the interactions of this compound with monoacylglycerol lipases, suggesting its involvement in neurochemical pathways relevant to pain management and neurodegenerative diseases. The compound's ability to modulate these pathways may lead to therapeutic applications in treating conditions such as neuropathic pain.

Synthesis Methods

Several methods have been developed for synthesizing this compound, emphasizing its versatility in organic synthesis:

- Chiral Resolution : Utilizing chiral pool synthesis techniques to obtain the (R)-enantiomer.

- Direct Alkylation : Employing alkylation reactions with morpholine derivatives.

- Functional Group Manipulation : Modifying functional groups to enhance biological activity and selectivity.

These methods highlight the compound's accessibility for research and industrial applications.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Morpholine | Heterocyclic amine | Base properties; widely used in organic synthesis |

| Morpholin-2-yl-acetic acid | Similar structure | Different position of the acetic acid group |

| (S)-Morpholin-3-yl-acetic acid | Enantiomer | Opposite chirality; may exhibit different biological activity |

| 4-Benzylmorpholine | Substituted morpholine | Enhanced lipophilicity; used in drug development |

This compound's unique combination of chirality and functional groups distinguishes it from these similar compounds, particularly regarding its specific applications within medicinal chemistry.

Aldose Reductase Inhibition

A study focused on the synthesis and evaluation of spiro-morpholinone acetic acid derivatives demonstrated that certain derivatives exhibited significant inhibitory activity against aldose reductase, an enzyme linked to diabetic complications. The findings suggested that modifications to the morpholine structure could enhance inhibitory potency, with some compounds showing IC50 values in the low micromolar range .

Antifungal Activity

Another investigation into morpholinone derivatives indicated their potential as broad-spectrum antifungal agents against Candida and Aspergillus species. The study highlighted specific structural features that contributed to their fungicidal activity, paving the way for further development of these compounds as therapeutic agents .

Eigenschaften

IUPAC Name |

2-[(3R)-morpholin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)3-5-4-10-2-1-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXWWHUTFBNJFX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657779 | |

| Record name | [(3R)-Morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257848-43-3 | |

| Record name | 3-Morpholineacetic acid, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257848-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3R)-Morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.